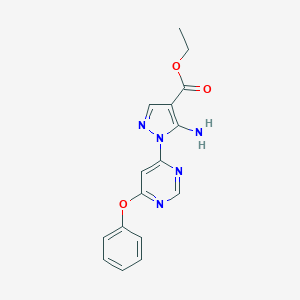
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and Akt, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to reduce inflammation in animal models of inflammation. In addition, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate. One area of research is the development of new derivatives of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate with improved solubility and potency. Another area of research is the identification of the specific targets of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in cells and tissues. This could lead to the development of new drugs that target these specific pathways. Finally, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate could be used as a tool for protein labeling and purification, which could have applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with phenoxyacetic acid, followed by the reaction with 4-chloro-6-(dimethylamino)pyrimidine. The final product is obtained by the addition of ethyl chloroformate. This method has been optimized to yield high purity and high yield of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In pharmacology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. In biochemistry, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a tool for protein labeling and purification. In molecular biology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the development of new gene editing tools.
Propriétés
Nom du produit |
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C16H15N5O3 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-16(22)12-9-20-21(15(12)17)13-8-14(19-10-18-13)24-11-6-4-3-5-7-11/h3-10H,2,17H2,1H3 |
Clé InChI |
QIFVJCRDKWZATI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287534.png)











